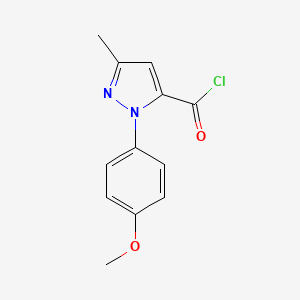
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride
Descripción general
Aplicaciones Científicas De Investigación
Tautomerism and Crystallography
- Research on NH-pyrazoles, including structures similar to 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride, has been conducted to understand their tautomerism and crystal structures. This includes the study of their solid-state and solution-phase behavior using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Anion-Directed Assemblies
- Research on pyrazole-based ionic salts, involving compounds like 3(5)-(4-methoxyphenyl)-5(3)-phenyl-1H-pyrazole, has been conducted to understand their ability to form organized assemblies. These studies include the investigation of anion-directed one-dimensional helical chains formed through hydrogen bonding (Zheng et al., 2013).
Structural Characterization
- Various 1H-pyrazole derivatives, including those with methoxyphenyl groups, have been synthesized and characterized. Their structures have been confirmed using IR, NMR spectroscopy, and X-ray crystallography (Wang et al., 2013).
Synthesis of Compounds and Esters
- The synthesis of specific compounds and esters, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been explored. These studies involve the examination of their crystal structures and the exploration of their unique molecular conformations (Kumarasinghe et al., 2009).
Antibacterial Activity
- Research has been conducted on the antibacterial activity of pyrazole derivatives, such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles. These studies include evaluating their efficacy against various bacteria and understanding their chemical structure (Rai et al., 2009).
Corrosion Inhibition
- Pyranopyrazole derivatives have been investigated for their potential as corrosion inhibitors. This includes studies on their effectiveness in protecting mild steel in acidic environments and exploring their adsorption behavior (Yadav et al., 2016).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-7-11(12(13)16)15(14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJARMLGELGGTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)Cl)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



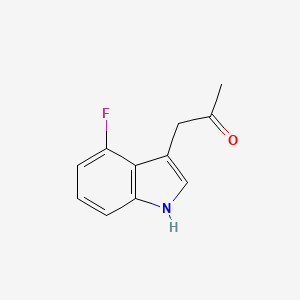
![4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B3074038.png)
![2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074045.png)
![3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine](/img/structure/B3074047.png)

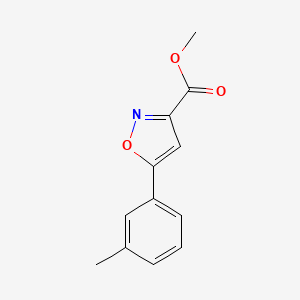
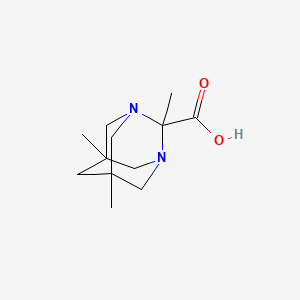
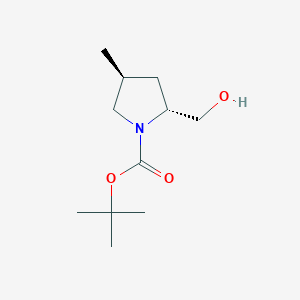
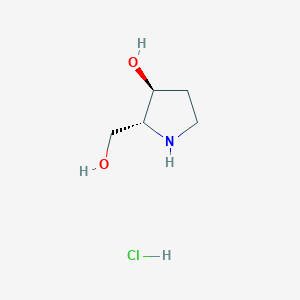
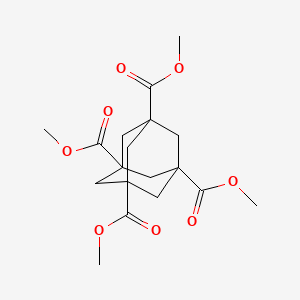
![3-Chloro-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B3074108.png)
![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)

